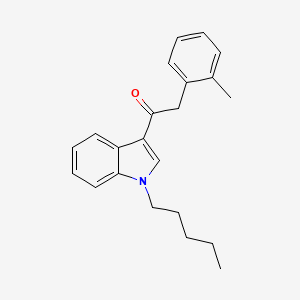

JWH-251

Vue d'ensemble

Description

Il agit comme un agoniste cannabinoïde avec une forte affinité pour le récepteur cannabinoïde central (CB1) et une affinité relativement modeste pour le récepteur cannabinoïde périphérique (CB2) . Ce composé est connu pour ses propriétés psychoactives et a été utilisé dans la recherche scientifique pour étudier les effets des cannabinoïdes synthétiques sur le corps humain.

Applications De Recherche Scientifique

JWH 251 has been extensively used in scientific research to study the effects of synthetic cannabinoids on the human body. Its applications include:

Mécanisme D'action

Target of Action

JWH-251, also known as 1-Pentyl-3-(2-methylphenylacetyl)indole or UNII-55H9NDH32M, is a synthetic cannabinoid from the phenylacetylindole family . It primarily targets the central cannabinoid (CB1) receptor, with a Ki value of 29 nM, and has a comparatively modest affinity for the peripheral cannabinoid (CB2) receptor, with a Ki value of 146 nM . The CB1 receptor is predominantly found in the brain and is responsible for mediating most of the psychotropic effects of cannabinoids .

Mode of Action

This compound acts as a cannabinoid agonist, meaning it binds to and activates the CB1 and CB2 receptors . This activation stimulates GTPγS binding of CB1 and CB2 receptors . The interaction of this compound with these receptors results in changes in the perception of pain and other sensations, as well as alterations in mood, memory, and appetite .

Biochemical Pathways

As a cannabinoid agonist, it is known to influence the endocannabinoid system, which plays a crucial role in various physiological processes including pain sensation, mood, and memory

Pharmacokinetics

A study on the metabolism of this compound suggests that it undergoes hydroxylation on various sites of the molecule . More research is needed to fully understand the ADME properties of this compound and their impact on its bioavailability.

Result of Action

The molecular and cellular effects of this compound’s action are largely due to its agonistic activity on the CB1 and CB2 receptors . This can lead to a variety of physiological effects, including alterations in pain perception, mood, memory, and appetite . .

Analyse Biochimique

Biochemical Properties

JWH-251 shows a high affinity for the central cannabinoid (CB1) receptor with a Ki value of 29 nM and a comparatively modest affinity for the peripheral cannabinoid (CB2) receptor (Ki = 146 nM) . It stimulates GTPγS binding of CB1 and CB2 receptors with EC50 values of 29 and 8.3 nM, respectively .

Cellular Effects

The cellular effects of this compound are primarily mediated through its interactions with the CB1 and CB2 receptors. As a cannabinoid agonist, it can influence cell function, including impact on cell signaling pathways, gene expression, and cellular metabolism .

Molecular Mechanism

The molecular mechanism of action of this compound involves binding interactions with the CB1 and CB2 receptors. As an agonist, it can lead to activation of these receptors, potentially leading to changes in gene expression .

Méthodes De Préparation

Voies synthétiques et conditions de réaction

La synthèse de JWH 251 implique la réaction du 1-pentylindole avec le chlorure de 2-méthylphénylacétyle en présence d'une base telle que la triéthylamine. La réaction est généralement effectuée dans un solvant organique comme le dichlorométhane à température ambiante. Le produit est ensuite purifié par chromatographie sur colonne pour obtenir du JWH 251 pur .

Méthodes de production industrielle

La production industrielle de JWH 251 suit des voies synthétiques similaires, mais à plus grande échelle. Les conditions de réaction sont optimisées pour augmenter le rendement et la pureté. L'utilisation de systèmes automatisés et de techniques de purification avancées telles que la chromatographie liquide haute performance (CLHP) garantit la production de JWH 251 de haute qualité à des fins de recherche .

Analyse Des Réactions Chimiques

Types de réactions

JWH 251 subit diverses réactions chimiques, notamment :

Oxydation : JWH 251 peut être oxydé pour former des métabolites hydroxylés.

Réduction : Les réactions de réduction peuvent convertir JWH 251 en ses formes réduites correspondantes.

Substitution : Des réactions de substitution peuvent se produire au niveau des parties indole ou phénylacétyle.

Réactifs et conditions courants

Oxydation : Les agents oxydants courants comprennent le permanganate de potassium et le trioxyde de chrome.

Réduction : Des agents réducteurs tels que l'hydrure de lithium et d'aluminium et le borohydrure de sodium sont utilisés.

Substitution : Les réactions de substitution impliquent souvent des agents halogénants comme le brome ou le chlore.

Principaux produits formés

Les principaux produits formés à partir de ces réactions comprennent des dérivés hydroxylés, réduits et substitués de JWH 251. Ces dérivés sont souvent étudiés pour leurs propriétés pharmacologiques et leurs applications thérapeutiques potentielles .

Applications de la recherche scientifique

JWH 251 a été largement utilisé dans la recherche scientifique pour étudier les effets des cannabinoïdes synthétiques sur le corps humain. Ses applications comprennent :

Mécanisme d'action

JWH 251 exerce ses effets en se liant aux récepteurs cannabinoïdes (CB1 et CB2) dans l'organisme. Il a une forte affinité pour le récepteur cannabinoïde central (CB1) avec une constante de dissociation (Ki) de 29 nanomolaires et une affinité relativement modeste pour le récepteur cannabinoïde périphérique (CB2) avec une constante de dissociation (Ki) de 146 nanomolaires . Lorsqu'il se lie à ces récepteurs, JWH 251 stimule l'activation des protéines G, ce qui entraîne diverses voies de signalisation en aval qui aboutissent à ses effets psychoactifs .

Comparaison Avec Des Composés Similaires

JWH 251 est similaire à d'autres cannabinoïdes synthétiques tels que :

JWH 250 : Le composé 2’-méthoxy de JWH 251.

JWH 203 : Le composé 2’-chloro de JWH 251.

JWH 249 : Le composé 2’-bromo de JWH 251.

Unicité

JWH 251 est unique en raison de son groupe phénylacétyle, qui remplace le cycle naphtoyle présent dans la plupart des composés cannabinoïdes aminoalkylinindole. Cette différence structurale contribue à son profil pharmacologique distinct et à sa sélectivité des récepteurs .

Propriétés

IUPAC Name |

2-(2-methylphenyl)-1-(1-pentylindol-3-yl)ethanone | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H25NO/c1-3-4-9-14-23-16-20(19-12-7-8-13-21(19)23)22(24)15-18-11-6-5-10-17(18)2/h5-8,10-13,16H,3-4,9,14-15H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YBIPNGRKUAVSBG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCN1C=C(C2=CC=CC=C21)C(=O)CC3=CC=CC=C3C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H25NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80235555 | |

| Record name | JWH-251 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80235555 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

319.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

864445-39-6 | |

| Record name | 2-(2-Methylphenyl)-1-(1-pentyl-1H-indol-3-yl)ethanone | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=864445-39-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | JWH-251 | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0864445396 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | JWH-251 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80235555 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | JWH-251 | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/55H9NDH32M | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

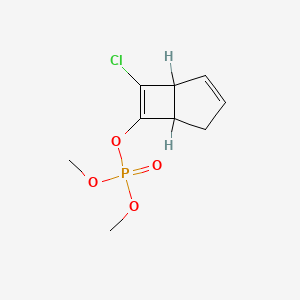

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

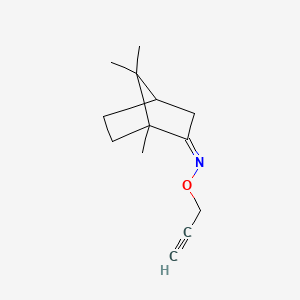

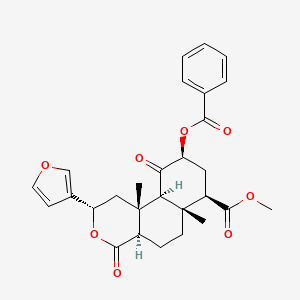

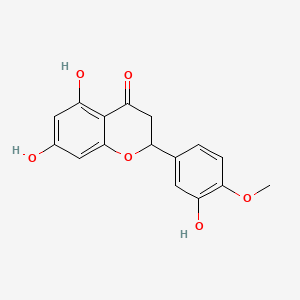

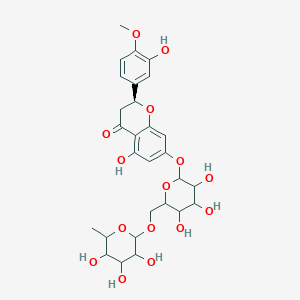

Feasible Synthetic Routes

Q1: What analytical techniques are commonly employed for the identification and quantification of JWH-251 in various matrices?

A: Several analytical techniques prove effective for identifying and quantifying this compound (1-Pentyl-3-(2-methylphenylacetyl)indole). Gas Chromatography/Mass Spectrometry (GC/MS) [, ] and Liquid Chromatography/Tandem Mass Spectrometry (LC/MS/MS) [, ] are frequently utilized due to their ability to separate and detect this synthetic cannabinoid in complex mixtures. [] employed a DB-5MS capillary column for optimal separation in GC/MS, while [] achieved rapid separation using a Kinetex Biphenyl column in LC/MS/MS.

Q2: How does the structure of this compound relate to other synthetic cannabinoids, and what insights do we have into its potential metabolism?

A: this compound belongs to the phenylacetylindole family of synthetic cannabinoids. [, ] Research suggests that its metabolism likely mirrors that of other members within this group, such as JWH-203. Initial insights into the phase I metabolites of this compound have been gained using GC-MS and LC-MS/MS. [] Further investigation into its metabolic pathways is crucial for understanding its duration of action and potential for detection.

Q3: What challenges arise when attempting to detect this compound and other synthetic cannabinoids in biological samples for workplace drug testing?

A: The constantly evolving nature of the synthetic cannabinoid market poses a challenge for workplace drug testing. Standard procedures often focus on established substances. Methods validated for detecting a specific set of synthetic cannabinoids, like the 19 including this compound validated in [], might not capture newer, unanticipated analogs. This highlights the need for adaptable and comprehensive analytical approaches to keep pace with new designer drugs.

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![4-[(2-carbamimidoyl-3,4-dihydro-1H-isoquinolin-7-yl)oxymethyl]-1-pyridin-4-ylpiperidine-4-carboxylic acid;methanesulfonic acid](/img/structure/B1673110.png)

![(2S,3R,4R,5R,6S)-2-[(2S,3R,4S,5S)-4-[(2S,3R,4S,5S,6R)-4,5-dihydroxy-6-[[(2R,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxymethyl]-3-[(2S,3R,4S,5R)-3,4,5-trihydroxyoxan-2-yl]oxyoxan-2-yl]oxy-5-hydroxy-2-[[(1S,2R,5R,7S,10R,11R,14R,15S,16S,18R,20S)-16-hydroxy-2,6,6,10,16-pentamethyl-18-(2-methylprop-1-enyl)-19,21-dioxahexacyclo[18.2.1.01,14.02,11.05,10.015,20]tricosan-7-yl]oxy]oxan-3-yl]oxy-6-methyloxane-3,4,5-triol](/img/structure/B1673115.png)